molecular formula C12H19N3O B14531201 N-(1-Butyl-1H-pyrazol-3-yl)-N-methylcyclopropanecarboxamide CAS No. 62399-97-7

N-(1-Butyl-1H-pyrazol-3-yl)-N-methylcyclopropanecarboxamide

Cat. No.: B14531201
CAS No.: 62399-97-7
M. Wt: 221.30 g/mol
InChI Key: MASCDYTZAUJDMD-UHFFFAOYSA-N
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Description

N-(1-Butyl-1H-pyrazol-3-yl)-N-methylcyclopropanecarboxamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications .

Properties

CAS No.

62399-97-7

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

N-(1-butylpyrazol-3-yl)-N-methylcyclopropanecarboxamide

InChI

InChI=1S/C12H19N3O/c1-3-4-8-15-9-7-11(13-15)14(2)12(16)10-5-6-10/h7,9-10H,3-6,8H2,1-2H3

InChI Key

MASCDYTZAUJDMD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC(=N1)N(C)C(=O)C2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(1-Butyl-1H-pyrazol-3-yl)-N-methylcyclopropanecarboxamide involves several steps. One common synthetic route includes the reaction of 1-butyl-1H-pyrazole with methylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(1-Butyl-1H-pyrazol-3-yl)-N-methylcyclopropanecarboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-Butyl-1H-pyrazol-3-yl)-N-methylcyclopropanecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved are still under investigation, but studies have shown that it can affect various biological processes .

Comparison with Similar Compounds

N-(1-Butyl-1H-pyrazol-3-yl)-N-methylcyclopropanecarboxamide can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

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